molecular formula C14H8BrNO8S2 B086398 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid CAS No. 117-13-5

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid

Cat. No.: B086398
CAS No.: 117-13-5
M. Wt: 462.3 g/mol
InChI Key: OEBFYWPAABOJCP-UHFFFAOYSA-N
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Description

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a bromine atom, an amino group, and two sulfonic acid groups attached to an anthracene backbone, making it a versatile molecule in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid typically involves multi-step organic reactions. One common method starts with the bromination of anthracene, followed by sulfonation to introduce the sulfonic acid groups. The amino group is then introduced through a nitration-reduction sequence. The general steps are as follows:

    Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Sulfonation: The brominated anthracene undergoes sulfonation with fuming sulfuric acid to introduce the sulfonic acid groups.

    Nitration and Reduction: The sulfonated product is nitrated using a mixture of nitric and sulfuric acids, followed by reduction with a suitable reducing agent like tin(II) chloride to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the bromine or amino groups, potentially leading to dehalogenation or amine modifications.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia under appropriate conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthracenes.

Scientific Research Applications

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid varies depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and sulfonic acid groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid: Lacks the bromine atom, which may affect its reactivity and applications.

    8-Bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid:

    9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid: Lacks both the amino and bromine groups, making it less versatile in certain reactions.

Uniqueness

The combination of the amino, bromine, and sulfonic acid groups in 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid provides a unique set of chemical properties, making it particularly useful in specialized applications where these functional groups play a critical role.

Properties

IUPAC Name

5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO8S2/c15-6-4-8(26(22,23)24)12(16)11-10(6)14(18)9-5(13(11)17)2-1-3-7(9)25(19,20)21/h1-4H,16H2,(H,19,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBFYWPAABOJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151652
Record name 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
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Molecular Weight

462.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-13-5
Record name 5-Amino-8-bromo-9,10-dihydro-9,10-dioxo-1,6-anthracenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-13-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
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